(+)Melearoride A

Catalog No.
S15902317
CAS No.
M.F
C30H47NO4
M. Wt
485.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)Melearoride A

Product Name

(+)Melearoride A

IUPAC Name

(3R,10S,13S)-4,10-dimethyl-3-[[4-(3-methylbut-2-enoxy)phenyl]methyl]-13-pentyl-1-oxa-4-azacyclotridecane-2,5-dione

Molecular Formula

C30H47NO4

Molecular Weight

485.7 g/mol

InChI

InChI=1S/C30H47NO4/c1-6-7-8-12-27-17-14-24(4)11-9-10-13-29(32)31(5)28(30(33)35-27)22-25-15-18-26(19-16-25)34-21-20-23(2)3/h15-16,18-20,24,27-28H,6-14,17,21-22H2,1-5H3/t24-,27-,28+/m0/s1

InChI Key

IJMPIKIOJQQJCA-SAAIGDAKSA-N

Canonical SMILES

CCCCCC1CCC(CCCCC(=O)N(C(C(=O)O1)CC2=CC=C(C=C2)OCC=C(C)C)C)C

Isomeric SMILES

CCCCC[C@H]1CC[C@H](CCCCC(=O)N([C@@H](C(=O)O1)CC2=CC=C(C=C2)OCC=C(C)C)C)C

(+)-Melearoride A is the unnatural enantiomer of the 13-membered marine-derived macrolide (-)-Melearoride A [1]. While the natural (-)-isomer is recognized for its synergistic antifungal activity with fluconazole against azole-resistant Candida albicans [2], (+)-Melearoride A is primarily procured as a critical stereochemical probe for structure-activity relationship (SAR) studies and as an analytical reference standard. Its availability enables researchers to validate target stereospecificity, distinguish chiral binding interactions from non-specific membrane effects, and benchmark asymmetric macrocyclization methodologies [1].

Research Fit

1 Unnatural (+)-enantiomer with defined (3S,10R,13R) stereochemistry
2 Reported synergy with fluconazole against azole-resistant C. albicans
3 Weak intrinsic antifungal activity — select for synergy research

Using generic macrolides or structurally related 13-membered analogs like PF1163A/B fails when the objective is to map the exact stereochemical requirements of the Melearoride binding pocket [1]. In antifungal SAR assays, substituting (+)-Melearoride A with a diastereomer or a different macrolide introduces confounding variables related to ring size, functional group placement, and overall lipophilicity. Only the exact (+)-enantiomer provides a true mirror-image control, allowing researchers to definitively isolate the role of absolute stereochemistry in the synergistic mechanism without altering the compound's 2D connectivity or molecular weight [1].

Substitution Risk

Related 13-membered macrolides
Compounds such as PF1163B may not exhibit the specific fluconazole synergy profile reported for (+)-Melearoride A.
Natural (-)-enantiomer
The natural enantiomer may not replicate the synergistic interaction; structure–activity relationships require the unnatural (+)-form.

Yield-Driven Procurement Justification vs. In-House Synthesis

The total synthesis of (+)-Melearoride A presents distinct processability challenges compared to its natural counterpart. In the benchmark 13-step synthetic route, the unnatural (+)-Melearoride A achieved an overall yield of only 1.0%, whereas the natural (-)-Melearoride A achieved a 4.3% overall yield under analogous conditions [REFS-1, REFS-2]. This 4.3-fold reduction in overall yield for the (+)-enantiomer underscores the extreme difficulty of its asymmetric assembly and justifies direct procurement over resource-intensive in-house synthesis.

Evidence DimensionOverall synthetic yield (13-step route)
Target Compound Data1.0% overall yield
Comparator Or Baseline4.3% overall yield ((-)-Melearoride A)
Quantified Difference4.3-fold lower yield for the unnatural enantiomer
Conditions13-step sequence featuring Evans alkylation, Gilman epoxide opening, and RCM

Direct procurement of (+)-Melearoride A eliminates the high attrition rate and resource expenditure associated with its low-yielding asymmetric synthesis.

Fluconazole synergy
Class-level inference
Fluconazole + (+)-Melearoride A
versus
Fluconazole alone
Reported potentiation against resistant C. albicans
Supports azole resistance reversal studies
Quantitative FICI data not available; review required

Stereochemical Precision for Antifungal Synergy SAR

When evaluating the synergistic effects of macrolides with fluconazole against azole-resistant Candida albicans, stereochemical precision is paramount [2]. (+)-Melearoride A provides a 100% inverted stereochemical scaffold compared to the natural (-)-Melearoride A baseline [1]. Using generic 13-membered macrolides (like PF1163B) introduces confounding variables such as altered N-methylation or hydroxylation, which change the molecular weight and lipophilicity. (+)-Melearoride A maintains the exact mass and 2D connectivity of the natural active, isolating 3D spatial orientation as the sole variable in checkerboard assays.

Evidence DimensionStructural variance in SAR probing
Target Compound Data0 functional group deviations, 100% stereocenter inversion
Comparator Or BaselinePF1163B (Altered N-methylation and hydroxylation)
Quantified DifferenceEliminates lipophilicity and mass confounding variables
ConditionsCheckerboard assays with fluconazole against C. albicans

Ensures that any observed differences in synergistic antifungal activity are strictly attributed to chiral recognition by the biological target, not physicochemical property shifts.

Synthetic route
Supporting evidence
13-step total synthesis
Flexible stereo-control for (+)-enantiomer production
Enables SAR analog library generation
Verify synthetic feasibility and enantiopurity criteria

Macrocyclic Core Stability and RCM Benchmarking

The 13-membered macrocyclic core of (+)-Melearoride A serves as a stringent benchmark for Ring-Closing Metathesis (RCM) methodologies [1]. The closure of this specific unnatural conformation requires overcoming significant transannular strain. Compared to unhindered aliphatic dienes which typically achieve rapid RCM yields, the highly functionalized precursor of (+)-Melearoride A tests the limits of Grubbs-type catalysts in sterically demanding, unnatural stereochemical environments [1]. Procuring the final compound provides a reliable structural standard for calibrating new metathesis catalyst efficiency.

Evidence DimensionRCM substrate difficulty (transannular strain)
Target Compound DataHighly functionalized 13-membered unnatural macrocycle
Comparator Or BaselineStandard unhindered aliphatic dienes
Quantified DifferenceSignificantly higher steric demand and transannular strain
ConditionsRu-catalyzed Ring-Closing Metathesis

Provides a highly complex, sterically demanding reference material for validating the efficiency of new macrocyclization catalysts in process chemistry.

Chiral Chromatography Reference Standard

In the isolation and characterization of marine-derived macrolides, distinguishing between enantiomers is critical for quality control [2]. (+)-Melearoride A serves as the absolute negative control for chiral chromatography [1]. When run against the natural (-)-Melearoride A, it establishes the exact retention time offset required to validate the enantiomeric excess (ee) of isolated or newly synthesized batches. A generic macrolide or diastereomer cannot provide this exact enantiomeric retention time boundary.

Evidence DimensionChiral retention time boundary
Target Compound DataUnnatural (+)-enantiomer standard
Comparator Or BaselineNatural (-)-enantiomer baseline
Quantified DifferenceEstablishes the exact enantiomeric retention time delta
ConditionsChiral HPLC / SFC analysis

Essential for analytical laboratories needing to definitively prove the enantiomeric purity of naturally isolated or synthetically derived Melearoride A batches.

Stereospecific Target Validation in Antifungal Research

(+)-Melearoride A is deployed as a strict mirror-image control in checkerboard assays alongside fluconazole. This allows researchers to definitively determine if the synergistic activity observed against azole-resistant Candida albicans relies on a stereospecific chiral binding pocket rather than general membrane disruption [2].

Analytical Standard for Chiral Method Development

Analytical laboratories procure (+)-Melearoride A to develop and validate chiral HPLC or SFC methods for 13-membered marine macrolides. It provides the exact retention time offset required to calculate enantiomeric excess (ee) during the quality control of natural product isolations [1].

Benchmark Substrate for Macrocyclization Catalysis

Methodology groups utilize the (+)-Melearoride A scaffold to test the efficacy of novel Ru-based or Mo-based metathesis catalysts. The unnatural conformation presents unique transannular strain, making it an ideal stress-test for ring-closing metathesis (RCM) efficiency in complex process chemistry [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Azole resistance reversal studies
Fluconazole synergy profile
Checkerboard assay endpoints in resistant C. albicans strains
Melearoride scaffold SAR
Synthetic route and enantiopurity
Analog library generation and stereo-control review
Antifungal phenotypic screening
Specific synergy modulator
Combination effects in complex biological models

XLogP3

8.2

Hydrogen Bond Acceptor Count

4

Exact Mass

485.35050898 g/mol

Monoisotopic Mass

485.35050898 g/mol

Heavy Atom Count

35

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